4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
Description
4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid (CAS: 1368085-10-2) is a heterocyclic compound with a fused pyrrolo-pyrimidine core. Its molecular formula is C₈H₈N₄O₂, and it has a molecular weight of 192.17 g/mol . The structure includes a carboxylic acid group at position 7, an amino group at position 4, and methyl groups at positions 2 and 6 (as indicated by its SMILES notation: Cn1cc2c(N)ncnc2c1C(=O)O) . This compound is primarily used in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules.
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-amino-2,6-dimethylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-4-11-6-5(8(10)12-4)3-13(2)7(6)9(14)15/h3H,1-2H3,(H,14,15)(H2,10,11,12) |
InChI Key |
OBTIKMFPDAQOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N(C=C2C(=N1)N)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyanoacetate-Urea Cyclization
A patent describes a two-step method for 4-amino-2,6-dimethoxypyrimidine, adaptable for dimethyl analogs:
-
Cyclization : Ethyl cyanoacetate reacts with urea in the presence of sodium ethoxide, yielding 4-amino-2,6(1H,3H)-pyrimidinedione.
-
Methylation : The intermediate is treated with dimethyl sulfate or dimethyl carbonate under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to introduce methoxy groups. For dimethyl analogs, methyl halides or dimethylamine may substitute methoxylation reagents.
Reaction Conditions :
Pyrrole-Pyrimidine Fusion
Alternative routes use β-aminopyrrole derivatives condensed with acetamidine or cyanoguanidine. For example, reacting 3-amino-4-acetylpyrrole with acetamidine hydrochloride under acidic conditions forms the bicyclic core, followed by oxidation to introduce the carboxylic acid.
Introduction of Methyl Groups
Methyl groups at positions 2 and 6 are introduced via alkylation or using pre-methylated building blocks.
Direct Alkylation
-
Methyl Halides : Treatment with methyl iodide in DMF using NaH as a base (0–25°C, 1–2 h) selectively alkylates pyrimidine nitrogen atoms.
-
Dimethyl Sulfate : In aqueous NaOH, dimethyl sulfate methylates hydroxyl or amine groups on the pyrrolopyrimidine core.
Example :
Reductive Amination
For the 4-amino group, reductive amination of ketone intermediates (e.g., 4-oxo derivatives) with methylamine and NaBH3CN in MeOH/THF (rt, 12 h) achieves selective methylation.
Carboxylic Acid Functionalization
The C7-carboxylic acid is introduced via ester hydrolysis or oxidative methods.
Ester Hydrolysis
A common approach involves synthesizing ethyl or tert-butyl esters followed by basic hydrolysis:
-
Step 1 : Ethyl 4-chloro-pyrrolo[3,4-d]pyrimidine-7-carboxylate is prepared via nucleophilic substitution (e.g., ethyl bromoacetate).
-
Step 2 : Hydrolysis with LiOH in THF/H2O (60°C, 12 h) yields the carboxylic acid.
Example :
Oxidative Methods
Oxidation of hydroxymethyl or aldehyde intermediates using KMnO4 or CrO3 in acidic conditions (e.g., H2SO4/H2O) provides carboxylic acids.
Optimization and Challenges
Regioselectivity
Methylation and amination may produce regioisomers. Chromatography (SiO2, EtOAc/hexane) or crystallization (MeOH/H2O) is required for purification.
Yield Comparison
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The presence of electron-withdrawing groups (e.g., carboxylic acid) activates C-2 and C-4 for displacement.
Key Findings :
-
Chlorination with POCl₃ selectively targets the carboxylic acid group, forming an acyl chloride intermediate useful for amide couplings.
-
Direct amination at C-7 is hindered by steric effects from the methyl groups, favoring substitution at C-4 instead .
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or acidic decarboxylation, forming derivatives with simplified pharmacophores.
| Conditions | Product | Mechanistic Pathway | Application |
|---|---|---|---|
| H₂SO₄ (conc.), 120°C, 3h | 4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine | Radical-mediated CO₂ elimination | Intermediate for alkylation |
| CuO, Quinoline, 180°C | Same as above | Metal-catalyzed deoxygenation | Synthesis of lipophilic analogs |
Notable Observations :
-
Decarboxylation preserves the amino and methyl groups, enabling further functionalization.
-
The reaction efficiency drops below pH 3 due to protonation of the pyrimidine nitrogen .
Functional Group Modifications
The amino and carboxylic acid groups participate in classic transformations:
Amino Group Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine | 4-Acetamido-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid |
| Sulfonylation | Tosyl chloride, DMAP | 4-Tosylamido-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid |
Carboxylic Acid Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl 4-amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate |
| Amide Coupling | EDC, HOBt, R-NH₂ | 4-Amino-2,6-dimethyl-N-(substituted)-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide |
Synthetic Utility :
-
Acylation improves metabolic stability by blocking oxidative deamination .
-
Amide derivatives show enhanced binding to kinase targets (e.g., CDK2, IC₅₀ = 42 nM).
Ring Functionalization and Cross-Coupling
The pyrrole ring participates in Pd-catalyzed cross-couplings:
| Reaction | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 4-Amino-2,6-dimethyl-5-aryl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | N-Aryl derivatives at pyrrole nitrogen |
Challenges :
-
Steric hindrance from methyl groups reduces coupling efficiency at C-5.
-
Electron-deficient aryl partners yield higher conversions (>70%) .
pH-Dependent Tautomerism
The compound exhibits tautomerism in aqueous solutions:
-
Predominant Form (pH 7) : Lactam tautomer with intramolecular hydrogen bonding.
-
Acidic Conditions (pH < 4) : Protonation at N-3 stabilizes the lactim form.
Structural Implications :
-
Tautomeric shifts influence solubility and enzymatic recognition.
Stability Under Oxidative Conditions
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| H₂O₂ (30%) | 25°C, 24h | Pyrrolo[3,4-d]pyrimidine-7-carboxylic acid oxide |
| KMnO₄ (0.1M) | H₂O, 50°C, 2h | Cleavage of pyrrole ring to imidazole derivatives |
Recommendations :
-
Store under inert atmosphere to prevent oxidation.
Scientific Research Applications
Biological Activities
4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid has been shown to exhibit several significant biological activities:
- Inhibition of Protein Kinase B (Akt) : Research indicates that derivatives of this compound can act as selective inhibitors of Akt, a crucial player in cell survival and metabolism pathways. For instance, certain modifications to the compound have resulted in potent inhibitors with high selectivity for Akt over other kinases like Protein Kinase A (PKA) .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have indicated that it can inhibit the growth of tumor cells by targeting specific signaling pathways involved in cancer progression .
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are important targets for anti-inflammatory therapies .
Cancer Therapy
The ability of this compound to inhibit key kinases involved in cancer cell survival makes it a promising candidate for the development of anticancer drugs. Studies have shown that modifications to its structure can enhance its potency and selectivity against various cancer types .
Inflammatory Diseases
Due to its inhibitory effects on COX enzymes, this compound is being explored for its potential use in treating inflammatory conditions. Its derivatives may offer new therapeutic options for diseases characterized by chronic inflammation .
Drug Development
The compound serves as a scaffold for the synthesis of new derivatives with tailored biological activities. Researchers are investigating various synthetic routes to produce analogs that can exhibit improved pharmacokinetic properties and reduced toxicity .
Case Study 1: Protein Kinase B Inhibition
A study focused on the modification of this compound led to the identification of compounds with enhanced selectivity for Akt. These compounds showed significant antitumor activity in vivo, effectively modulating biomarkers associated with Akt signaling pathways .
Case Study 2: Anti-inflammatory Activity
Research involving derivatives of this compound demonstrated their effectiveness in inhibiting COX enzymes. In vitro assays confirmed that these derivatives could significantly reduce inflammatory markers in cellular models, supporting their potential application in treating inflammatory diseases .
Synthesis and Development
The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and modifications to enhance biological activity. Recent advancements have introduced greener synthetic methods that improve yield while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This is particularly relevant in its role as a kinase inhibitor, where it interferes with the phosphorylation process essential for cell signaling and growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to the pyrrolo-pyrimidine family, which includes derivatives with variations in substituents, ring saturation, and functional groups. Below is a detailed comparison:
Key Differences and Implications
Functional Groups: The carboxylic acid group in the target compound increases water solubility and reactivity compared to ester derivatives (e.g., tert-butyl esters in and ) . Halogen substituents (e.g., chlorine in ) or sulfonyl groups improve metabolic stability and binding affinity in drug design.
Ring System Variations :
- Pyrrolo[3,4-d]pyrimidine (target compound) vs. pyrrolo[2,3-d]pyrimidine ( ): The position of the fused pyrrole ring affects electronic distribution and molecular interactions.
- Pyrido[3,4-d]pyrimidine derivatives ( ) contain an additional nitrogen atom in the pyridine ring, altering basicity and solubility.
Physicochemical Properties :
- Molecular Weight : The target compound (192.17 g/mol) is lighter than halogenated derivatives (e.g., 337.74 g/mol in ), which may influence membrane permeability.
- Lipophilicity : The tert-butyl ester derivatives ( and ) exhibit higher logP values compared to carboxylic acids, favoring blood-brain barrier penetration.
Biological Activity
4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound, characterized by a fused pyrrole and pyrimidine ring system, contributes to its unique reactivity and biological properties.
- Molecular Formula : C11H12N4O2
- Molecular Weight : 220.23 g/mol
The presence of an amino group and a carboxylic acid functional group enhances its interaction with various biological targets, making it a subject of interest in pharmacological research.
Biological Activity Overview
Several studies have highlighted the biological activities of this compound, including:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes critical in metabolic pathways, including cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs.
- Antihyperglycemic Effects : Studies have demonstrated that certain derivatives possess antihyperglycemic activity, indicating potential applications in managing diabetes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Table 1 summarizes the effects of various substituents on the compound's activity:
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Unsubstituted | Low activity | Baseline comparison |
| Methyl substitution at N1 | Enhanced cytotoxicity | Increased lipophilicity |
| Carboxylic acid modification | Improved enzyme inhibition | Key for COX inhibition |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in human tumor xenografts in nude mice. The compound showed significant inhibition of tumor growth at well-tolerated doses. Biomarkers related to the PI3K-AKT-mTOR signaling pathway were modulated effectively, suggesting its role as a potential therapeutic agent for cancer treatment .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound against COX-1 and COX-2. The results indicated that it effectively inhibited these enzymes with IC50 values comparable to established NSAIDs. This suggests its potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrrolo[3,4-d]pyrimidine derivatives, and how can they be optimized?
- Methodology :
-
Condensation Reactions : React 3-aminopyrrole intermediates with formamide or substituted amines under reflux conditions (e.g., methanol, DMF) to form the pyrimidine ring. For example, heating 3-amino-2-cyanopyrrole with formamide and DMF at reflux for 6–8 hours yields the target compound .
-
Purification : Crystallization from ethanol-DMF mixtures improves purity. Adjusting solvent polarity (e.g., ethanol vs. DMF) can optimize crystal formation .
-
Key Parameters : Reaction time (3–8 hours), temperature (reflux), and stoichiometry of amines (e.g., phenylamine for N-aryl substitutions) are critical for yield .
- Table 1 : Synthetic Methods Comparison
| Method | Reagents | Solvent | Time (h) | Key Step |
|---|---|---|---|---|
| A | Amine + NH₃ | Methanol | 3 | Ammonolysis |
| B | Formamide + DMF | DMF | 8 | Cyclization |
| C | Aniline + HCl | Isopropanol | 7 | Nucleophilic substitution |
Q. How are pyrrolo[3,4-d]pyrimidine derivatives characterized structurally?
- Methodology :
- Spectroscopy : Use -NMR to confirm substituent positions (e.g., methyl groups at C2/C6) and -NMR to verify carboxylate functionality at C7 .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirm C/H/N ratios to rule out solvent impurities .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
- Methodology :
- Dynamic NMR : Use variable-temperature NMR to identify tautomeric forms or rotational barriers in dimethylated positions .
- X-ray Crystallography : Resolve ambiguities in ring substitution patterns (e.g., distinguishing [3,4-d] vs. [2,3-d] isomers) .
- Isotopic Labeling : Incorporate -labeled amines to track nitrogen environments in complex heterocycles .
Q. What strategies optimize biological activity in kinase inhibition studies?
- Methodology :
-
SAR Studies : Modify substituents at C4 (e.g., aryl vs. alkyl groups) to enhance binding to ATP pockets. For example, cyclopentyl groups at C7 improve selectivity for tyrosine kinases .
-
In Vitro Assays : Measure IC₅₀ values using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) and compare with reference inhibitors like Imatinib .
-
Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes of the carboxylate group at C7 with kinase active sites .
- Table 2 : Key Modifications for Enhanced Bioactivity
| Position | Modification | Biological Impact |
|---|---|---|
| C4 | Aryl amino | Increased kinase selectivity |
| C7 | Carboxylate | Hydrogen bonding with catalytic lysine |
| C2/C6 | Methyl groups | Improved metabolic stability |
Q. How do solvent and catalyst choices influence synthetic yields?
- Methodology :
- Solvent Effects : Polar aprotic solvents (DMF, 2-methoxyethanol) enhance cyclization efficiency but may require rigorous drying to avoid side reactions .
- Acid Catalysts : HCl or p-toluenesulfonic acid (PTSA) accelerates nucleophilic substitution but may protonate amines, requiring stoichiometric adjustments .
- Microwave Synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) while maintaining yields >80% .
Q. What analytical challenges arise in quantifying trace impurities?
- Methodology :
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate polar byproducts (e.g., unreacted cyanopyrroles) .
- Limit of Detection (LOD) : Employ tandem MS (LC-MS/MS) for impurities <0.1% .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., ester hydrolysis at C7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
